molecular formula C16H24O3 B101754 4-(Nonyloxy)benzoic acid CAS No. 15872-43-2

4-(Nonyloxy)benzoic acid

Cat. No.: B101754
CAS No.: 15872-43-2
M. Wt: 264.36 g/mol
InChI Key: BOZLUAUKDKKZHJ-UHFFFAOYSA-N
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Description

4-(Nonyloxy)benzoic acid: is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol 4-n-Nonyloxybenzoic acid . This compound is characterized by a benzoic acid core with a nonyloxy group attached to the para position of the benzene ring. It is commonly used in the synthesis of liquid crystals and has applications in various scientific fields .

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nonyloxy)benzoic acid typically involves the esterification of p-hydroxybenzoic acid with nonanol . The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Nonyloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • p-Octyloxybenzoic acid
  • p-Decyloxybenzoic acid
  • p-Dodecyloxybenzoic acid

Comparison: 4-(Nonyloxy)benzoic acid is unique due to its specific nonyloxy group, which imparts distinct physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, this compound exhibits different melting points, solubility, and reactivity. These variations make it suitable for specific applications in liquid crystal technology and other fields .

Biological Activity

4-(Nonyloxy)benzoic acid, with the molecular formula C16_{16}H24_{24}O3_3 and a molecular weight of 264.36 g/mol, is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a benzoic acid core substituted with a nonyloxy group at the para position, which influences its physicochemical properties and biological interactions.

This compound is primarily synthesized through the esterification of p-hydroxybenzoic acid with nonanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires reflux conditions to ensure complete conversion. This compound exhibits thermotropic liquid crystalline behavior, making it valuable in liquid crystal applications.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
  • Modulation of Protein Degradation Systems : Similar benzoic acid derivatives have been shown to enhance the activity of proteasomal and autophagic pathways, which are crucial for cellular homeostasis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 50 to 100 µg/mL.

Pathogen MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anticancer Activity

In vitro assays were conducted on various cancer cell lines, including Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma). The results indicated a dose-dependent reduction in cell viability.

Cell Line IC50_{50} (µM)
Hep-G225
A205830

These findings suggest that this compound may induce apoptosis or inhibit cell cycle progression in these cancer cells.

The proposed mechanism involves the activation of proteasomal and autophagic pathways. Studies show that benzoic acid derivatives can enhance the activity of cathepsins B and L, enzymes involved in protein degradation, thereby promoting cellular turnover and potentially mitigating cancer cell survival.

Pharmacokinetics

Research into the pharmacokinetic properties of this compound is limited; however, it is hypothesized that similar compounds undergo conjugation in the liver, primarily forming hippuric acid for excretion. The compound's lipophilicity may influence its absorption and distribution within biological systems.

Environmental Influence on Biological Activity

The biological efficacy of this compound can be influenced by environmental factors such as temperature and pH. For instance, its phase transitions in liquid crystal applications are temperature-dependent, which may also affect its biological interactions.

Properties

IUPAC Name

4-nonoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLUAUKDKKZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166503
Record name p-Nonyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15872-43-2
Record name 4-(Nonyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15872-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nonyloxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nonyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.7 Grams (0.0917 mol) of p-hydroxybenzoic acid, 28.5 g of n-nonyl bromide and 10.2 g of potassium hydroxide were added to a mixture composed of 1,500 ml (milliliter) of ethanol and 200 ml of water, and the mixture was allowed to react under reflux for 10 hours. Further, 500 ml of water was added thereto, and the mixture was stirred for 3 hours. After the completion of the reaction, a concentrated hydrochloric acid was added to acidify the reaction mixture. Thereafter, the solvent was distilled off, and the remaining product was cooled to room temperature and then filtered to give a colorless solid. The solid was fully washed with water and re-crystallized from chloroform to give an intended product (yield 75%).
Quantity
0.0917 mol
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the notable phase transitions of 4-(Nonyloxy)benzoic acid and how can they be influenced?

A1: this compound exhibits distinct liquid crystalline phases, including nematic (N) and smectic C (SmC) phases. [] Interestingly, Li+3 ion beam irradiation can significantly impact these phase transitions. Low irradiation fluences initially depress the transition temperatures, but with increasing fluence, a linear increase is observed. [] This manipulation of phase behavior through irradiation holds potential for tailoring NOBA's properties in various applications.

Q2: How does this compound behave in mixtures with other liquid crystalline compounds?

A2: Research shows that this compound can be successfully incorporated into mixtures with other organic liquid crystals to create homogeneous nematic mixtures. [] This has been demonstrated with compounds like 4-n-heptyloxy-4′-n-cyanobiphenyl and (E)-1-(4-butylphenyl)-2-(4-(heptyloxy)phenyl)diazene. [] Such mixtures often display a broadened temperature range for the nematic phase, which is highly desirable for optoelectronic applications.

Q3: What is the impact of Li+3 ion beam irradiation on the dielectric properties of this compound?

A3: Li+3 ion beam irradiation leads to a notable enhancement in both the transverse and longitudinal components of dielectric permittivity in NOBA. [] This effect is attributed to the fragmentation of hydrogen bonds within NOBA dimers, leading to an increased concentration of monomers. [] These findings suggest that ion beam irradiation can be a valuable tool for fine-tuning the dielectric properties of NOBA and potentially other liquid crystalline materials.

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